Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate
Description
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate is a pyrazole-based ester characterized by a methyl group at the 1-position and a phenyl group at the 5-position of the pyrazole ring. The 4-position is substituted with an ethyl carboxylate group, making it a versatile intermediate in organic synthesis. This compound is frequently utilized as a precursor for carboxylic acid derivatives, as demonstrated by the hydrolysis of analogous esters like ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate to yield 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (80% yield, m.p. 136°C) .
Properties
IUPAC Name |
ethyl 1-methyl-5-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-14-15(2)12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHQFYSVCNWZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate can be synthesized through the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of pyrazole derivatives often employs one-pot multicomponent processes, transition-metal catalysts, and photoredox reactions to enhance efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate has been explored for its therapeutic potential. Studies indicate that derivatives of this compound exhibit:
- Antimicrobial Activity : Research has shown that certain pyrazole derivatives can inhibit bacterial growth, making them candidates for antibiotic development.
- Antiviral Properties : Investigations into the antiviral efficacy of this compound have indicated potential against various viral pathogens.
Biological Studies
The compound is also being investigated for its role in biological systems:
- Enzyme Inhibition : Its structure allows it to mimic natural substrates, potentially inhibiting enzymes involved in metabolic pathways.
Material Science
In the field of material science, this compound serves as a building block for synthesizing new materials with unique properties, such as:
- Polymeric Materials : Used in developing polymers with enhanced thermal stability and mechanical strength.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant antimicrobial activity, suggesting that modifications to the pyrazole core could enhance efficacy.
Case Study 2: Enzyme Inhibition Mechanism
Research published in Bioorganic & Medicinal Chemistry Letters investigated the mechanism by which this compound inhibits specific enzymes. The study found that the compound effectively mimics substrate binding sites, blocking enzyme activity and providing insights into designing more potent inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Functional Group Analysis
The table below highlights key differences between Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate and its analogs:
Impact of Substituents on Properties
- The methoxy group in may facilitate hydrogen bonding, contrasting with the non-polar phenyl group in the target compound.
- Reactivity: The sulfonyl group in and increases electrophilicity at adjacent positions, enabling nucleophilic substitution reactions. The amino group in allows for further functionalization via diazotization or coupling reactions.
Thermal Stability :
Structural Validation and Crystallographic Insights
- Software Tools : Programs like SHELX and Mercury are critical for resolving crystal structures. For example, the crystal structure of was refined to an R factor of 0.034, confirming high accuracy .
- Packing Patterns: Mercury’s Materials Module enables comparison of intermolecular interactions, such as π-π stacking in phenyl-substituted pyrazoles or hydrogen bonding in amino/sulfamoyl derivatives.
Biological Activity
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate (EMPP) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of EMPP, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine and agriculture.
Target of Action
EMPP exhibits significant antibacterial properties against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . The compound interacts with bacterial cells, leading to the inhibition of growth and replication.
Mode of Action
The antibacterial action of EMPP is primarily attributed to its ability to interfere with essential bacterial processes such as:
- Cell Wall Biosynthesis : Disruption of the synthesis pathways that are crucial for maintaining bacterial cell integrity.
- Protein Synthesis : Inhibition of ribosomal function, thereby affecting protein production.
- DNA Replication : Interference with the enzymes involved in DNA synthesis .
Cellular Effects
Research indicates that pyrazole derivatives, including EMPP, can impact various cellular functions:
- Gene Expression : Modulation of gene expression pathways associated with stress responses in bacteria.
- Cell Signaling Pathways : Alteration of signaling cascades that regulate cell survival and apoptosis .
Antimicrobial Activity
A study comparing EMPP with standard antibiotics revealed that it exhibits comparable antibacterial activity to Ceftriaxone against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrated that EMPP effectively inhibits bacterial growth at low concentrations .
Anti-inflammatory and Anticancer Potential
In addition to its antimicrobial properties, EMPP has shown promise as an anti-inflammatory and anticancer agent. Research indicates that it may inhibit specific inflammatory pathways and induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress .
Case Studies
- Antibacterial Efficacy : In a laboratory setting, EMPP was tested against clinical isolates of resistant bacteria. Results showed a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
- Anti-inflammatory Studies : In vitro studies demonstrated that EMPP reduced the secretion of pro-inflammatory cytokines in macrophage cultures, indicating its potential utility in managing inflammatory diseases .
Applications in Medicine and Agriculture
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal). Key parameters include:
- Solvent : Ethanol or methanol under reflux conditions.
- Catalyst : Acidic or basic conditions (e.g., HCl or NaOH) to promote cyclization.
- Temperature : 80–100°C for 6–12 hours. Post-synthesis, hydrolysis (using NaOH/H₂O) can yield carboxylic acid derivatives for further functionalization. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be analyzed?
- ¹H/¹³C-NMR : Identify substituent positions (e.g., methyl at N1, phenyl at C5) via characteristic shifts (e.g., ester COO at ~165–170 ppm in ¹³C-NMR).
- IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and pyrazole ring vibrations (C=N at ~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 230.27 (C₁₃H₁₄N₂O₂) with fragmentation patterns indicating ester cleavage. Cross-referencing experimental data with computational simulations (e.g., DFT) resolves ambiguities in peak assignments .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on SDS documentation:
- PPE : Gloves (nitrile), safety goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose via licensed waste services.
- Storage : In airtight containers at room temperature, away from oxidizers and ignition sources .
Advanced Research Questions
Q. How can X-ray crystallography and computational tools (e.g., DFT) resolve electronic and structural properties of this compound?
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) reveals bond lengths, angles, and packing motifs. For example, the pyrazole ring typically adopts a planar conformation with intermolecular C–H···O interactions stabilizing the lattice .
- DFT Calculations : Compare experimental geometries with B3LYP/6-311++G(d,p)-optimized structures. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. Discrepancies >0.05 Å in bond lengths suggest experimental crystal-packing effects .
Q. What strategies are employed to modify the core structure for enhanced bioactivity, and how are structure-activity relationships (SAR) evaluated?
- Functionalization : Introduce substituents (e.g., sulfonyl, amino) at C3/C5 via nucleophilic substitution or coupling reactions.
- Pharmacological Assays : Test analogs for analgesic/anti-inflammatory activity using in vitro COX inhibition assays and in vivo rodent models (e.g., carrageenan-induced paw edema).
- SAR Analysis : Correlate electron-withdrawing groups (e.g., NO₂ at C5) with increased potency, likely due to enhanced receptor binding affinity .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing, and what software tools are used to analyze these patterns?
- Hydrogen Bonding : The ester carbonyl often participates in C–H···O interactions with adjacent phenyl/pyrazole groups, forming 2D sheets. Graph-set analysis (using Mercury software) classifies these as R₂²(8) motifs.
- Packing Similarity : Compare with Cambridge Structural Database (CSD) entries to identify isostructural analogs. Tools like Mercury’s "Packing Similarity" module quantify overlap (<15% deviation in cell parameters) .
Q. What methodologies address contradictions between experimental and theoretical spectral data?
- Error Sources : Solvent effects in NMR/IR or basis set limitations in DFT.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
